molecular formula C11H15ClO5 B11858267 4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)-

4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)-

Cat. No.: B11858267
M. Wt: 262.68 g/mol
InChI Key: QXXUNZANVGMQLP-VMPITWQZSA-N
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Description

4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- is a complex organic compound with a unique structure that includes a hexenoic acid backbone, a chloro-dioxopropoxy group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Hexenoic Acid Backbone: This can be achieved through the reaction of a suitable alkene with a carboxylic acid derivative under catalytic conditions.

    Introduction of the Chloro-Dioxopropoxy Group: This step involves the reaction of the hexenoic acid derivative with a chlorinated dioxopropane compound, often under basic conditions to facilitate the substitution reaction.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and catalysts is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro-dioxopropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hexenoic Acid: Lacks the chloro-dioxopropoxy and methyl ester groups, making it less reactive.

    6-(3-Chloro-1,3-dioxopropoxy)-4-methyl-hexanoic Acid: Similar structure but without the ester group.

    Methyl 4-Hexenoate: Contains the ester group but lacks the chloro-dioxopropoxy group.

Uniqueness

4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- is unique due to the combination of functional groups that confer specific reactivity and potential applications. The presence of the chloro-dioxopropoxy group allows for unique substitution reactions, while the ester group provides versatility in synthetic applications.

Properties

Molecular Formula

C11H15ClO5

Molecular Weight

262.68 g/mol

IUPAC Name

methyl (E)-6-(3-chloro-3-oxopropanoyl)oxy-4-methylhex-4-enoate

InChI

InChI=1S/C11H15ClO5/c1-8(3-4-10(14)16-2)5-6-17-11(15)7-9(12)13/h5H,3-4,6-7H2,1-2H3/b8-5+

InChI Key

QXXUNZANVGMQLP-VMPITWQZSA-N

Isomeric SMILES

C/C(=C\COC(=O)CC(=O)Cl)/CCC(=O)OC

Canonical SMILES

CC(=CCOC(=O)CC(=O)Cl)CCC(=O)OC

Origin of Product

United States

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